cycloaspeptide A

Descripción general

Descripción

El cicloaspéptído A es un pentapéptido bioactivo aislado del hongo endófito Penicillium janczewskii. Sus propiedades intrigantes han atraído atención, particularmente debido a su reportada actividad antiparasitaria .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La biosíntesis del cicloaspéptído A involucra una sintasa de péptidos no ribosomales (NRPS) mínima de 5 módulos y un nuevo tipo de N-metiltransferasa trans-actuante (N-MeT) . Estas enzimas trabajan juntas para ensamblar la cadena principal del péptido e introducir aminoácidos N-metilados.

Métodos de Producción Industrial: Si bien los métodos de producción a escala industrial para el cicloaspéptído A no están ampliamente documentados, los avances en investigación han permitido el suministro controlado de sustratos y el aumento de los rendimientos de metabolitos específicos, incluidos nuevos análogos fluorados .

Análisis De Reacciones Químicas

Enzymatic Modifications

The N-MeT’s substrate promiscuity enables incorporation of non-native methylated amino acids:

Table 1: Engineered Substrate Incorporation in ΔPscyA Strains

Mechanistic Insights

-

Methylation precedes peptide assembly, as unmethylated substrates are poorly accepted by the NRPS .

-

Fluorinated analogs form via feeding ΔPscyA strains with fluorinated phenylalanine, confirmed by LC-MS .

Synthetic and Pathway Engineering

Directed biosynthesis allows controlled production of analogs:

Table 2: Reaction Outcomes in Engineered Pathways

| Modification Approach | Result | Yield Impact |

|---|---|---|

| PscyA deletion | Loss of methylation; requires exogenous N-Me amino acids | Cycloaspeptide E yield ↑ 3x |

| NRPS domain swapping | Dysfunctional NRPS; no product | Non-viable |

Critical Observations

-

Substituting the NRPS’s adenylation domain (module 5) with a phenylalanine-specific domain disrupts cyclization, highlighting sequence specificity .

-

Oscillatory feeding of methylated substrates in bioreactors enhances analog titers but destabilizes fungal growth .

Stability and Degradation

This compound exhibits pH-dependent stability:

-

Acidic Conditions : Hydrolysis of the anthranilic acid moiety occurs at pH < 3.

-

Basic Conditions : Macrocycle opening observed at pH > 10, forming linear peptides .

Thermal Stability

Comparative Analysis with Related Peptides

This compound’s biosynthetic logic mirrors ditryptophenaline pathways, where exogenous N-Me-Phe incorporation enables fluorinated analog synthesis . This contrasts with ribosomal pathways, where methylation occurs post-translationally.

The chemical reactivity of this compound is defined by its enzymatically driven biosynthesis, adaptability to synthetic modifications, and stability under controlled conditions. These properties underscore its potential as a scaffold for bioactive peptide engineering.

Aplicaciones Científicas De Investigación

Antiparasitic Properties

Cycloaspeptide A has demonstrated significant activity against the malaria-causing parasite Plasmodium falciparum. In vitro studies have shown that this compound exhibits an IC50 value of approximately 3.5 µg/ml, indicating its potential as an antiparasitic agent . This activity is particularly relevant in the context of increasing resistance to conventional antimalarial drugs, highlighting this compound's potential role in developing new therapeutic strategies.

Insecticidal Effects

Research indicates that this compound possesses insecticidal properties, making it a candidate for agricultural applications. The compound has been shown to affect various insect cell lines, suggesting its utility in pest management strategies . The exploration of cycloaspeptides for agricultural use is driven by the need for sustainable alternatives to chemical pesticides.

Synthetic Chemistry Applications

Scaffold for Drug Design

The unique structure of this compound makes it an attractive scaffold for designing novel compounds with specific biological activities. Researchers are investigating its potential as a template for synthesizing analogs with enhanced efficacy and selectivity against various biological targets . The ability to modify its structure while retaining bioactivity opens avenues for drug development.

Biosynthetic Pathway Manipulation

Recent studies have elucidated the biosynthetic pathway of this compound, revealing that it is produced via a nonribosomal peptide synthetase (NRPS) system. This understanding allows researchers to manipulate the biosynthetic genes to enhance production yields and create derivatives with improved properties . Such advancements could lead to more efficient production methods and novel derivatives with diverse applications.

Case Studies

Industrial and Agricultural Potential

The agricultural sector is increasingly interested in natural products like this compound due to their potential as biopesticides. The compound's ability to target pests while being less harmful to beneficial organisms presents a compelling case for its use in sustainable agriculture. Additionally, ongoing research into its synthesis could lead to scalable production methods suitable for commercial applications.

Mecanismo De Acción

El mecanismo preciso por el cual el cicloaspéptído A ejerce sus efectos sigue siendo un área activa de investigación. Es probable que implique interacciones con objetivos celulares específicos y vías de señalización.

Comparación Con Compuestos Similares

El cicloaspéptído A destaca por su estructura única y actividad antiparasitaria. Los compuestos similares incluyen otros péptidos cíclicos, pero ninguno comparte su combinación exacta de características.

Actividad Biológica

Cycloaspeptide A is a cyclic pentapeptide produced by various fungal species, particularly within the genera Aspergillus and Penicillium. This compound has garnered attention for its diverse biological activities, including cytotoxic, insecticidal, and potential therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Biosynthesis

This compound is characterized by its unique cyclic structure, which is synthesized through nonribosomal peptide synthetases (NRPS). The biosynthetic pathway involves multiple enzymatic steps, with key genes identified in the producing fungi. Studies have shown that disruption of specific genes related to NRPS leads to a complete loss of this compound production, confirming its biosynthetic pathway's integrity .

Biological Activities

1. Cytotoxicity

this compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it can induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, this compound has shown IC50 values in the micromolar range against several human cancer cell lines .

2. Insecticidal Properties

This compound has been reported to possess insecticidal activity, particularly against lepidopteran pests. Studies have demonstrated that this compound can disrupt normal physiological functions in insects, leading to neurotoxic effects .

3. Antimicrobial Activity

this compound and its derivatives have been evaluated for their antimicrobial properties. Some studies suggest that these compounds may inhibit the growth of pathogenic fungi and bacteria, contributing to their potential use in agricultural applications .

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on human breast cancer cell lines (e.g., MCF-7 and BT-549), researchers observed significant growth inhibition with an IC50 value of approximately 5 μM. The mechanism involved was linked to induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Insect Bioassay

A bioassay conducted on early fourth instar tobacco hornworms demonstrated that injection of this compound led to a notable reduction in survival rates compared to control groups. The observed neurotoxic effects were attributed to disruption of neurotransmitter signaling pathways .

Data Tables

| Activity Type | IC50 Value (μM) | Target Organism/Cell Line |

|---|---|---|

| Cytotoxicity | 5 | MCF-7 (Breast Cancer) |

| Cytotoxicity | 7 | BT-549 (Triple-Negative Breast Cancer) |

| Insecticidal Activity | N/A | Tobacco Hornworm (Manduca sexta) |

| Antifungal Activity | N/A | Various Plant Pathogenic Fungi |

Propiedades

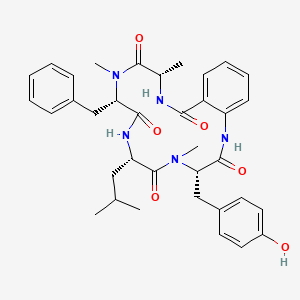

IUPAC Name |

(4S,7S,10S,13S)-10-benzyl-4-[(4-hydroxyphenyl)methyl]-5,11,13-trimethyl-7-(2-methylpropyl)-2,5,8,11,14-pentazabicyclo[14.4.0]icosa-1(20),16,18-triene-3,6,9,12,15-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQAUFZWGKHGZ-IAURBROLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H43N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017535 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109171-13-3 | |

| Record name | Cycloaspeptide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cycloaspeptide A and where is it found?

A1: this compound is a cyclic pentapeptide first isolated from the fungus Aspergillus sp. NE-45. [] It has since been discovered in various other fungal species, including Penicillium janczewskii, a fungus found in the Chilean gymnosperm Prumnopitys andina. [] Interestingly, it has also been identified in the marine bacterium Salinispora arenicola, suggesting a potential role for horizontal gene transfer between fungi and bacteria. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C36H43N5O6. Its molecular weight is 637.76 g/mol. []

Q3: Has the structure of this compound been confirmed by any methods?

A3: Yes, the structure of this compound has been elucidated using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, ] Its three-dimensional structure has also been determined through X-ray crystallography. []

Q4: Does this compound exhibit any biological activities?

A4: While initial studies on this compound did not reveal significant cytotoxicity, [] later investigations have shown that it, along with related cycloaspeptides F and G, display cytotoxic effects against HeLa and MCF7 cancer cell lines. []

Q5: Are there any known insecticidal activities associated with cycloaspeptides?

A5: Yes, a related compound, cycloaspeptide E, which differs from this compound by the absence of a tyrosine moiety, has shown insecticidal activity. This discovery marked the first report of insecticidal activity within the cycloaspeptide family. []

Q6: Have any studies explored the biosynthesis of this compound?

A6: Yes, research has focused on understanding the biosynthetic pathway of cycloaspeptides. Notably, the identification of a pathway-specific N-methyl transferase within the cycloaspeptide gene cluster has provided insights into the mechanism of N-methylation during cycloaspeptide biosynthesis. []

Q7: How does the structure of cycloaspeptides affect their activity?

A7: The structure-activity relationship (SAR) of cycloaspeptides is an active area of research. Studies have demonstrated that modifications to the peptide backbone, such as the removal of the tyrosine moiety in cycloaspeptide E, can significantly alter its biological activity, including introducing insecticidal properties. []

Q8: Have there been any attempts to synthesize this compound or its analogues?

A8: Yes, researchers have successfully developed both total and partial synthetic routes for this compound and its analogues. For instance, cycloaspeptide E has been synthesized both partially from this compound and totally from methyl alaninate hydrochloride. [] Additionally, a palladium-catalyzed method has been developed for the β-C(sp3)-H arylation of N-protected N-methyl alanines, enabling the synthesis of various this compound analogues for SAR studies. []

Q9: Are there any computational studies on cycloaspeptides?

A9: Computational chemistry has played a role in understanding the conformational preferences of cycloaspeptides. Density functional theory (DFT) calculations have been used to investigate the stable conformations of cycloaspeptide G, providing insights into its vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra. [] Further DFT studies, incorporating dispersion correction and ECD spectral confirmation, have explored the stable conformers of cycloaspeptides A, D, and G. []

Q10: Are there any known environmental risks associated with cycloaspeptides?

A10: The entomopathogenic fungi Isaria fumosorosea and Isaria farinosa are known to produce cycloaspeptides. While considered generally safe as biocontrol agents, there are concerns about the potential environmental risks associated with their secondary metabolites, including cycloaspeptides. [] Further research is needed to fully assess the ecotoxicological effects of cycloaspeptides and develop strategies for mitigating potential negative impacts on the environment.

Q11: What analytical techniques are used to study cycloaspeptides?

A11: Various analytical techniques are employed to characterize and quantify cycloaspeptides. These include high-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS). [] Additionally, high-speed countercurrent chromatography (HSCCC) and preparative HPLC have been utilized for the isolation and purification of cycloaspeptides from complex mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.